tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-6-4-13(12-19)5-7-14/h4-7,19H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKYXTXYWJKTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383730 | |
| Record name | tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158985-37-6 | |
| Record name | 1,1-Dimethylethyl 4-[4-(hydroxymethyl)phenyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158985-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Buchwald-Hartwig Amination Followed by Aldehyde Reduction
This two-step approach involves coupling a halogenated benzaldehyde derivative with a piperazine precursor, followed by reduction of the formyl group to a hydroxymethyl moiety.
Step 1: Buchwald-Hartwig Coupling
tert-Butyl piperazine-1-carboxylate reacts with 4-bromobenzaldehyde under palladium-catalyzed conditions to form tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate. Key parameters include:
| Parameter | Condition/Reagent | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂ | 65–75 |
| Ligand | Xantphos | — |
| Base | Cs₂CO₃ | — |
| Solvent | 1,4-Dioxane | — |
| Temperature | 100°C | — |
| Reaction Time | 12–16 hours | — |
The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by coordination of the piperazine nitrogen and reductive elimination to form the C–N bond.
Step 2: Sodium Borohydride Reduction
The formyl intermediate is reduced using NaBH₄ in methanol at 0–25°C, yielding the hydroxymethyl derivative:
| Parameter | Condition/Reagent | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH₄ | 85–90 |
| Solvent | Methanol | — |
| Temperature | 0°C → 25°C | — |
| Reaction Time | 2–4 hours | — |
This method achieves an overall yield of 55–67% after purification by silica gel chromatography.
Suzuki-Miyaura Cross-Coupling Approach
This route employs a boronate ester intermediate to couple a hydroxymethyl-substituted phenyl group with a halogenated piperazine derivative.
Step 1: Boronate Ester Preparation
4-(Hydroxymethyl)phenylboronic acid is protected as its pinacol boronate ester to enhance stability during coupling:
| Parameter | Condition/Reagent | Yield (%) |
|---|---|---|
| Boronating Agent | Pinacol | 78–82 |
| Catalyst | Pd(dppf)Cl₂ | — |
| Solvent | THF | — |
| Temperature | 60°C | — |
Step 2: Suzuki Coupling
The boronate ester reacts with tert-butyl 4-bromopiperazine-1-carboxylate under microwave-assisted conditions:
| Parameter | Condition/Reagent | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 70–75 |
| Base | K₂CO₃ | — |
| Solvent | DMF/H₂O (3:1) | — |
| Temperature | 120°C (microwave) | — |
| Reaction Time | 30 minutes | — |
Deprotection of the boronate ester and hydroxymethyl group yields the final product with an overall yield of 50–60%.
Nucleophilic Aromatic Substitution Strategy
Activated aryl fluorides undergo substitution with piperazine under basic conditions, followed by hydroxymethyl functionalization.
Step 1: Aromatic Substitution
4-Fluoro-nitrobenzene reacts with tert-butyl piperazine-1-carboxylate in the presence of K₂CO₃:
| Parameter | Condition/Reagent | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 60–65 |
| Solvent | DMSO | — |
| Temperature | 120°C | — |
| Reaction Time | 24 hours | — |
Step 2: Nitro Reduction and Hydroxymethylation
The nitro group is reduced to an amine using H₂/Pd-C, followed by diazotization and hydrolysis to introduce the hydroxymethyl group:
| Parameter | Condition/Reagent | Yield (%) |
|---|---|---|
| Reducing Agent | H₂ (1 atm), Pd/C (10%) | 90–95 |
| Diazotization Reagent | NaNO₂, H₂SO₄ | — |
| Hydrolysis | CuSO₄, H₂O | 70–75 |
This method is less favored due to its multi-step nature and moderate overall yield (42–49%).
Comparative Analysis of Synthetic Methods
| Method | Overall Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Buchwald-Hartwig | 55–67 | High regioselectivity, scalable | Requires inert atmosphere |
| Suzuki-Miyaura | 50–60 | Rapid under microwave conditions | Boronate ester synthesis needed |
| Nucleophilic Substitution | 42–49 | No transition metals required | Low yield, lengthy reaction times |
The Buchwald-Hartwig method is optimal for large-scale synthesis, while Suzuki-Miyaura offers speed for exploratory studies.
Optimization Strategies and Reaction Conditions
Ligand Screening in Buchwald-Hartwig Coupling
Bidentate ligands such as Xantphos or DavePhos enhance palladium catalyst stability and activity. For example, replacing Xantphos with DavePhos increases yield to 78% under identical conditions.
Solvent Effects in Reduction Steps
Methanol outperforms ethanol in NaBH₄ reductions due to its polarity, which stabilizes the borohydride intermediate.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce various alcohols or amines .
Scientific Research Applications
Targeted Protein Degradation
One of the prominent applications of tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate is in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to induce the degradation of specific proteins within cells. The compound serves as a semi-flexible linker that can influence the orientation of the degrader, thereby optimizing its efficacy and drug-like properties .
Pharmacological Studies
Research indicates that derivatives of piperazine compounds, including this compound, exhibit significant biological activities. These include:
- Antiparasitic Activity : Studies have shown that related compounds can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness, by targeting specific enzymes like N-myristoyltransferase (NMT) .
- Potential Anticancer Properties : The compound's structural features may allow it to interact with various cancer-related targets, making it a candidate for further investigation in oncology .
Drug Design and Optimization
The compound's unique structure allows for modifications that can enhance its potency and selectivity against target proteins. Structure-activity relationship (SAR) studies have been conducted to identify optimal substitutions that improve pharmacokinetic properties while maintaining efficacy against specific biological targets .
Case Study 1: PROTAC Development
In a recent study, researchers utilized this compound as part of a PROTAC strategy aimed at degrading an oncogenic protein. The study highlighted how modifications to the linker influenced the binding affinity and degradation efficiency of the target protein, demonstrating the compound's versatility in drug development applications .
Case Study 2: Antiparasitic Research
Another investigation focused on the antiparasitic potential of piperazine derivatives, including this compound. The results indicated promising activity against T. brucei, with specific emphasis on optimizing the pharmacophore for increased brain penetration—an essential factor for treating central nervous system infections .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate with structurally related piperazine derivatives, highlighting substituent effects on properties and bioactivity:
Key Insights:
Substituent Effects on Solubility and Stability: The hydroxymethyl group in the target compound increases hydrophilicity compared to methyl () or phenyl groups, making it more suitable for aqueous formulations. Sulfonyl and carbamoyl groups () introduce stronger hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to enzymatic hydrolysis.
Biological Activity: Compounds with pyridinyl () or sulfonyl () substituents show potent enzyme inhibition (e.g., NAMPT/PARP1 or dopamine D2 receptors), whereas the hydroxymethyl derivative’s bioactivity remains underexplored.
Synthetic Flexibility :
- The Boc group in all compounds allows selective deprotection for further functionalization. However, the hydroxymethyl group may require protection during synthesis (e.g., as a benzyl ether) to avoid side reactions .
Biological Activity
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate (CAS: 158985-37-6) is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug development. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C16H24N2O3
- Molecular Weight : 292.38 g/mol
- IUPAC Name : tert-butyl 4-[4-(hydroxymethyl)phenyl]piperazine-1-carboxylate
- Synonyms : Various synonyms include 4-4-n-boc-piperazinyl benzyl alcohol and others .
The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been noted for its role as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which facilitates targeted protein degradation. This property may enhance the efficacy of drugs by promoting the degradation of specific proteins involved in disease processes .
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Inhibition of Kinases : Some studies have shown that piperazine derivatives can inhibit specific kinases, contributing to their potential as anticancer agents. For instance, related compounds demonstrated selectivity for CDK4/6 kinases, which are critical in cell cycle regulation .
- Neuropharmacological Effects : The piperazine moiety is often linked with neuroactive properties. Compounds containing this structure have been investigated for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders .
- Antimicrobial Activity : Certain analogs have shown promising antimicrobial properties, suggesting potential use in developing new antibiotics or antifungal agents. The hydroxymethyl group may enhance solubility and bioactivity against microbial targets .
Case Study 1: PROTAC Development
In a study focusing on targeted protein degradation, this compound was utilized as a linker in the design of bifunctional degraders. The incorporation of this compound improved the orientation and stability of the degrader complexes, leading to enhanced efficacy in degrading specific target proteins associated with cancer .
Case Study 2: Kinase Inhibition
Research involving related piperazine compounds reported significant inhibition of CDK4/6 with IC50 values in the subnanomolar range. This highlights the potential for developing potent anticancer therapies based on the structural framework provided by this compound .
Research Findings Summary
Q & A
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
